![molecular formula C23H24N4O5 B2862299 3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2035023-07-3](/img/structure/B2862299.png)
3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-cancer Potential
Research has demonstrated that derivatives of pyrimidin-2,4-diones, similar in structure to the specified compound, show significant anti-cancer activities against a variety of human tumor cell lines. The structure-activity relationship studies highlight that modifications on the pyrimidine ring can notably increase anti-cancer activities, suggesting a promising avenue for the development of novel anti-cancer agents (Singh & Paul, 2006).
Antimicrobial and Antifungal Applications
Compounds incorporating the pyrido[2,3-d]pyrimidine structure have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have provided insight into the potential use of such compounds in combating bacterial and fungal infections, with certain derivatives showing significant activity against a range of microbial strains (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones derivatives has revealed their potential as urease inhibitors, offering a therapeutic approach for conditions associated with Helicobacter pylori infection and related gastrointestinal diseases. Some derivatives have shown significant urease inhibitory activity, highlighting their potential utility in medical applications (Rauf et al., 2010).
Antioxidant Properties
Novel derivatives containing the pyrido[2,3-d]pyrimidine moiety have been synthesized and assessed for their antioxidant properties. These compounds have demonstrated promising antioxidant activities, suggesting their potential use in preventing oxidative stress-related diseases (Gouda, 2012).
Anticonvulsant Activity
A series of pyrrolidine-2,5-dione derivatives, bearing structural similarity to the compound , have been explored for their anticonvulsant properties. These studies have revealed that certain derivatives exhibit significant anticonvulsant activity, offering a potential pathway for the development of new antiepileptic drugs (Rybka et al., 2017).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-4aH-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-18-7-5-15(14-19(18)32-2)6-8-20(28)26-12-9-16(10-13-26)27-22(29)17-4-3-11-24-21(17)25-23(27)30/h3-8,11,14,16-17H,9-10,12-13H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZBAOPKKBWNE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)C4C=CC=NC4=NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C(=O)C4C=CC=NC4=NC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

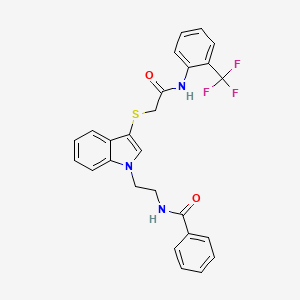
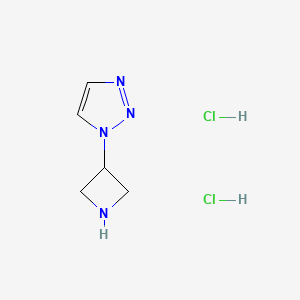
![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)
![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)
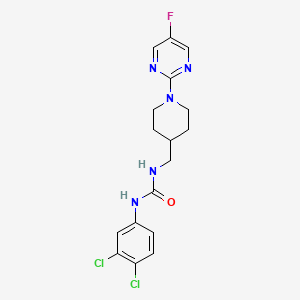
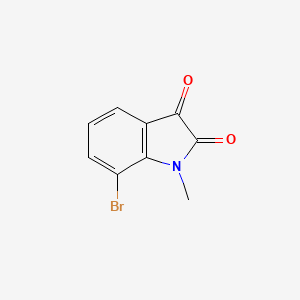
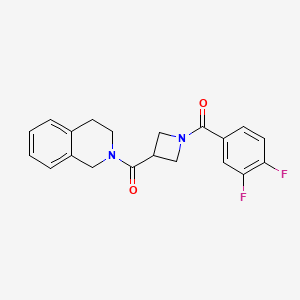
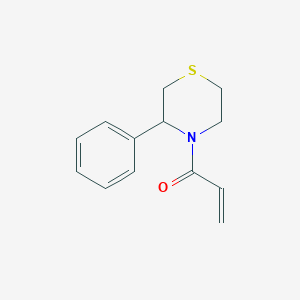
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
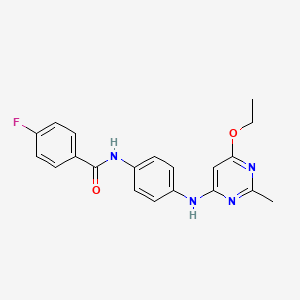
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
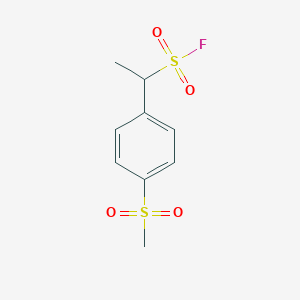
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)